1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol
Description
1-(2,4-Dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a thiol group at position 2 and a 2,4-dichloro-5-isopropoxyphenyl group at position 1. This structure combines electron-withdrawing chlorine atoms and an electron-donating isopropoxy group, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
3-(2,4-dichloro-5-propan-2-yloxyphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS/c1-7(2)17-11-6-10(8(13)5-9(11)14)16-4-3-15-12(16)18/h3-7H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOITVWHZYLEQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)N2C=CNC2=S)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichloro-5-isopropoxyphenylamine with imidazole-2-thiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Scientific Research Applications
1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol has diverse applications in scientific research:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, particularly in medicinal chemistry.
Biology
- Enzyme Inhibition Studies : The compound interacts with specific enzymes, potentially inhibiting their activity by binding to active sites.
Industry
- Material Development : It is used in creating new materials with tailored properties, including polymers and coatings.
Research indicates that this compound exhibits several pharmacological properties:
Antimicrobial Activity
Studies have shown that related imidazole derivatives possess significant antimicrobial properties against various bacteria, including Staphylococcus aureus and Escherichia coli. The compound's structure enhances its effectiveness against both gram-positive and gram-negative bacteria.
Antitumor Activity
In vitro studies suggest that this compound can induce apoptosis in cancer cell lines such as breast adenocarcinoma (MCF7) and acute lymphoblastic leukemia (CEM). The cytotoxicity profile indicates mechanisms involving cell cycle arrest and programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | <10 | Apoptosis induction |
| CEM | <15 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. The compound’s aromatic and heterocyclic structure allows it to interact with various proteins and nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of 1H-imidazole-2-thiol derivatives, which vary in substituents on the phenyl ring and imidazole core. Key structural analogs include:
Key Observations :
- Substituent Diversity: The target compound’s dichloro and isopropoxy groups contrast with simpler analogs (e.g., single Cl or Br substituents).
- Synthetic Routes : Similar to analogs in , the target compound could be synthesized via nucleophilic substitution or cross-linking reactions. For example, thioacetamide derivatives are formed by reacting imidazole-2-thiols with α-chloroacetamides under basic conditions .
- Biological Relevance : Compounds like 2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (89% yield) show IMPDH inhibition , suggesting that the target compound’s dichloro-isopropoxy substituents might modulate similar enzymatic interactions.
Physicochemical and Spectral Comparisons
- Solubility : The isopropoxy group in the target compound likely increases hydrophobicity compared to hydroxyl or methoxy-substituted analogs (e.g., 1-(4-methoxy-2-methylphenyl)-1H-imidazole-2-thiol ).
- Spectroscopy : NMR data for dichloro-difluorophenyl imidazoles (e.g., δ 7.39–7.23 ppm for aromatic protons ) indicate that substituents alter electronic environments, which could guide spectral predictions for the target compound.
Biological Activity
1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H18Cl2N2OS
- Molar Mass : 393.33 g/mol
- Density : 1.28 g/cm³ (predicted)
- Boiling Point : 550 °C (predicted)
- pKa : 2.91 (predicted) .
The imidazole ring in this compound plays a crucial role in its biological activity. Compounds containing imidazole moieties are known for their ability to interact with various biological targets, including enzymes and receptors. The presence of electron-withdrawing groups, such as the dichloro and isopropoxy substituents, enhances the compound's reactivity and binding affinity to target sites.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The specific compound has shown promise against gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Antitumor Activity
Imidazole derivatives have also been investigated for their antitumor effects. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, including breast adenocarcinoma (MCF7) and acute lymphoblastic leukemia (CEM) cells . The cytotoxicity data suggests that this compound may act through mechanisms involving cell cycle arrest and induction of programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | <10 | Apoptosis induction |
| CEM | <15 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also been noted for its anti-inflammatory activity. Imidazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This property could make it a candidate for treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study conducted by Jain et al. evaluated the antimicrobial activity of various imidazole derivatives, including those structurally similar to this compound. Results indicated that certain derivatives exhibited significant inhibition zones against S. aureus and B. subtilis, supporting the potential application of this compound as an antibacterial agent .
- Cytotoxic Evaluation : In a cytotoxicity study involving human cancer cell lines, this compound demonstrated potent activity with IC50 values less than 15 µM against MCF7 cells, indicating strong potential for development into an anticancer therapeutic .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,4-dichloro-5-isopropoxyphenyl)-1H-imidazole-2-thiol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of precursor amido-nitriles using transition metal catalysts (e.g., nickel) or through multi-step nucleophilic substitution reactions. Optimization of solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (5–10 mol%) is critical for achieving >70% yield. Post-synthesis purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Confirm purity using melting point analysis and NMR spectroscopy .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR : H and C NMR to confirm substitution patterns (e.g., dichlorophenyl and isopropoxy groups) and thiol group presence.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]) and isotopic patterns consistent with chlorine atoms.
- X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond lengths (e.g., C-S bond ~1.7 Å) and dihedral angles, confirming stereoelectronic effects .
Q. What preliminary biological screening assays are recommended for this compound?
- In Vitro Assays :
- Antifungal Activity : Broth microdilution assays (CLSI M38/M60 guidelines) against Candida albicans and Aspergillus fumigatus, with MIC values compared to fluconazole controls.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices (IC > 50 µM desirable) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the phenyl ring) affect bioactivity?
- SAR Insights :
- Electron-Withdrawing Groups : Chlorine at 2,4-positions enhances antifungal potency by increasing lipophilicity (logP >3.5) and membrane permeability.
- Isopropoxy Group : Substitution at the 5-position improves metabolic stability compared to methoxy analogs, as shown in hepatic microsomal stability assays .
Q. How can contradictory data on biological efficacy between studies be resolved?
- Case Example : If Study A reports MIC = 2 µg/mL against C. albicans, while Study B finds MIC = 16 µg/mL:
- Variables to Assess : Strain variability, culture media (RPMI vs. Sabouraud dextrose), and inoculum size.
- Statistical Analysis : Use ANOVA with post-hoc tests to evaluate inter-study variability. Validate via standardized CLSI protocols .
Q. What experimental strategies assess the environmental persistence and degradation pathways of this compound?
- Environmental Fate Studies :
- Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS. Thiol oxidation to disulfides is common under aerobic conditions.
- Photolysis : Expose to UV light (254 nm) to identify photoproducts (e.g., dechlorinated imidazoles).
- Soil Half-Life : Use C-labeled compound in OECD 307 guidelines to measure mineralization rates .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
